
Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperazine rings are both six-membered rings with one nitrogen atom, while the pyrrolidinone is a five-membered ring with a nitrogen atom and a carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, the morpholine ring could participate in electrophilic aromatic substitution reactions, and the piperazine ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of the functional groups .科学的研究の応用
Synthesis and Antimicrobial Activities
A significant application area for derivatives of Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves the synthesis of new compounds with potential antimicrobial properties. Studies have shown the synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities, where some compounds exhibited moderate to good activities against tested microorganisms (Bektaş et al., 2007). The Mannich reaction, involving morpholine or piperazine nucleus, has been utilized in creating compounds with improved antimicrobial effectiveness (Fandaklı et al., 2012).
Vasodilation Properties and Antihypertensive Agents
Another area of interest is the development of compounds with potential vasodilation properties, which could be beneficial in treating cardiovascular diseases. Derivatives of this chemical compound have been synthesized and evaluated for their vasodilation activity, with some showing promising results in preclinical models. This includes the synthesis of new 3-pyridinecarboxylates showing considerable vasodilation potency, indicating their potential as antihypertensive agents (Girgis et al., 2008).
Ligand-Mediated Coordination Chemistry
The compound and its derivatives have also been explored in the field of coordination chemistry, particularly in the synthesis of novel ligands that can form unique complexes with metals like Copper (II). These studies aim to understand the influence of different substituents on the coordination behavior and properties of the resulting complexes, which could have implications in catalysis, material science, and medicinal chemistry. An example is the design of Schiff-base ligands incorporating morpholine or piperazine units for exploring the coordination chemistry of Cu(II) (Majumder et al., 2016).
将来の方向性
Given the complexity of this compound and the presence of several functional groups that are found in biologically active compounds, it could be interesting to study its biological activity. This could involve testing it against a variety of biological targets, studying its toxicity, and potentially developing it into a drug if it shows promising activity .
特性
IUPAC Name |
ethyl 4-[1-(4-morpholin-4-ylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-2-30-21(28)24-9-7-23(8-10-24)18-15-19(26)25(20(18)27)17-5-3-16(4-6-17)22-11-13-29-14-12-22/h3-6,18H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCCTSFPFHJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

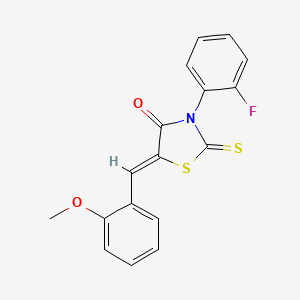
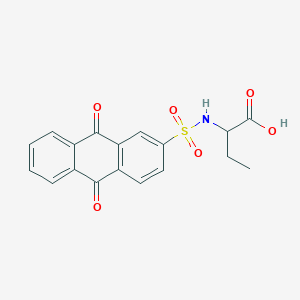
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)
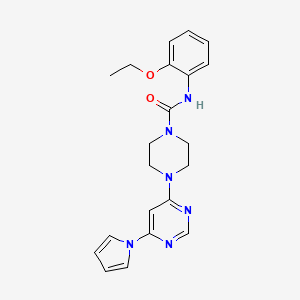
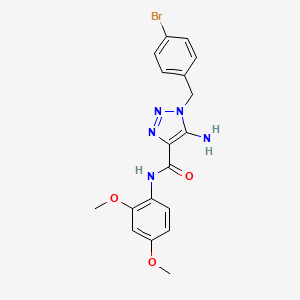
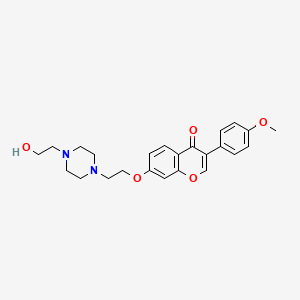
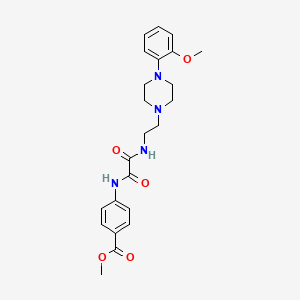
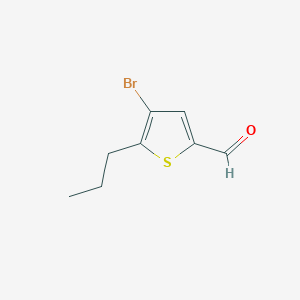
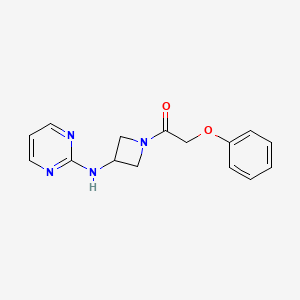
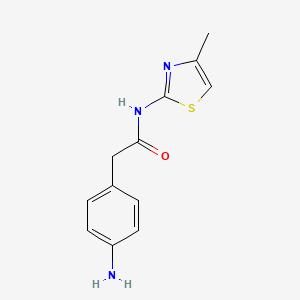
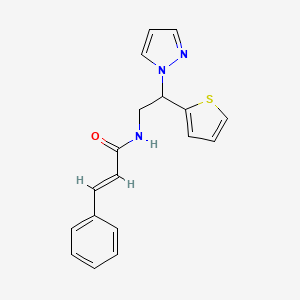
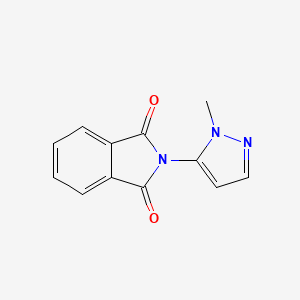
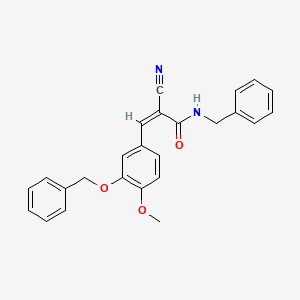
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)